5-Fluoro-2-(trifluoromethoxy)benzonitrile

CAS No.: 1092460-82-6

Cat. No.: VC2692622

Molecular Formula: C8H3F4NO

Molecular Weight: 205.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092460-82-6 |

|---|---|

| Molecular Formula | C8H3F4NO |

| Molecular Weight | 205.11 g/mol |

| IUPAC Name | 5-fluoro-2-(trifluoromethoxy)benzonitrile |

| Standard InChI | InChI=1S/C8H3F4NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H |

| Standard InChI Key | DIDAOKVLBIJKDX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)C#N)OC(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1F)C#N)OC(F)(F)F |

Introduction

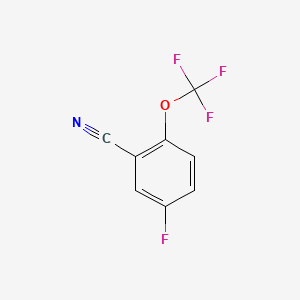

Chemical Identity and Structure

5-Fluoro-2-(trifluoromethoxy)benzonitrile is characterized by its aromatic structure featuring a benzonitrile framework with strategically positioned fluorine-containing substituents. The compound contains a cyano group (-C≡N) attached to the benzene ring, along with a fluorine atom at the 5-position and a trifluoromethoxy group at the 2-position. This arrangement of functional groups contributes to the compound's unique electronic properties and potential reactivity profiles in various chemical environments. The presence of multiple fluorine atoms significantly influences the electron distribution across the molecule, affecting its polarity, stability, and potential interactions with biological systems .

The compound's chemical identifiers are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1092460-82-6 |

| Molecular Formula | C₈H₃F₄NO |

| Molecular Weight | 205.11 g/mol |

| InChI | InChI=1S/C8H3F4NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H |

| InChI Key | DIDAOKVLBIJKDX-UHFFFAOYSA-N |

| SMILES Notation | N#CC1=CC(F)=CC=C1OC(F)(F)F |

| MDL Number | MFCD11519332 |

This chemical is also known by the systematic name Benzonitrile, 5-fluoro-2-(trifluoromethoxy)-, which follows IUPAC nomenclature conventions for substituted aromatic compounds .

Physical and Chemical Properties

5-Fluoro-2-(trifluoromethoxy)benzonitrile possesses physical and chemical properties that make it suitable for various research applications. Its structure, featuring multiple fluorine atoms, contributes to its stability and unique reactivity profile. The trifluoromethoxy group (-OCF₃) enhances the compound's lipophilicity, a property that can be particularly valuable in medicinal chemistry applications where membrane permeability is an important consideration .

The physical properties of this compound are summarized below:

The presence of the cyano group in the molecular structure contributes to the compound's polarity, while the fluorine substituents affect its electronic properties, potentially increasing stability and altering its interactions with biological targets. These structural features make it interesting for researchers developing new materials or pharmaceutical compounds .

| Safety Parameter | Classification/Information |

|---|---|

| Signal Word | Warning |

| Hazard Pictogram | Exclamation Mark (GHS07) |

| GHS Hazard Statements | H302: Acute toxicity, oral H315: Skin corrosion/irritation H319: Serious eye damage/eye irritation H335: Specific target organ toxicity, single exposure; Respiratory tract irritation |

| Precautionary Statement Codes | P261: Avoid breathing dust/fume/gas/mist/vapours/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell P302+P352: IF ON SKIN: Wash with plenty of soap and water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

These hazard classifications indicate that 5-Fluoro-2-(trifluoromethoxy)benzonitrile can cause acute toxicity if ingested, skin irritation upon contact, eye irritation or damage, and respiratory tract irritation if inhaled. Therefore, appropriate personal protective equipment should be used when handling this compound, including gloves, protective clothing, and eye/face protection. Adequate ventilation or respiratory protection should also be ensured to prevent inhalation exposure .

Applications and Research Significance

5-Fluoro-2-(trifluoromethoxy)benzonitrile has potential applications in various scientific and industrial fields, primarily due to its unique structure and the properties conferred by its functional groups. The presence of fluorine atoms and the trifluoromethoxy group enhances the compound's lipophilicity and affects its electronic properties, making it potentially valuable in several areas of research and development.

Pharmaceutical Research

In medicinal chemistry, fluorinated compounds often demonstrate improved metabolic stability and enhanced bioavailability compared to their non-fluorinated counterparts. The trifluoromethoxy group in 5-Fluoro-2-(trifluoromethoxy)benzonitrile may contribute to these properties, potentially making this compound or its derivatives useful as building blocks in drug discovery programs. The compound's structure suggests it could exhibit interesting pharmacological properties, making it a candidate for further research in drug development .

Material Science Applications

Fluorinated aromatic compounds are often employed in the development of advanced materials with specific properties, such as liquid crystals, photonic materials, and electronic components. The unique electronic properties of 5-Fluoro-2-(trifluoromethoxy)benzonitrile, influenced by its fluorine substituents, might make it suitable for investigation in these fields .

Chemical Intermediates

The cyano group in this compound can serve as a versatile functional group for further transformations, potentially allowing 5-Fluoro-2-(trifluoromethoxy)benzonitrile to act as an intermediate in the synthesis of more complex molecules. This could include conversion to carboxylic acids, amides, amines, or heterocyclic compounds, expanding its utility in synthetic organic chemistry.

| Brand/Reference | Purity | Delivery Estimate |

|---|---|---|

| REF: 54-PC303004 | Not specified | Wed 23 Apr 25 |

| REF: 10-F342991 | Not specified | Fri 02 May 25 |

| REF: 3D-STB46082 | Min. 95% | Discontinued product |

This information suggests that while the compound is commercially available, it may be a specialty chemical with limited production and specific applications rather than a bulk industrial chemical.

Structural Comparison with Related Compounds

Several related fluorinated benzonitrile compounds share structural similarities with 5-Fluoro-2-(trifluoromethoxy)benzonitrile, including 5-Fluoro-2-methylbenzonitrile (CAS: 77532-79-7) and 2-Fluoro-5-(trifluoromethyl)benzonitrile (CAS: 4088-84-0). These compounds differ in the nature and position of substituents on the benzene ring but share common structural elements that influence their physical, chemical, and potentially biological properties.

The table below compares some key properties of these related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 5-Fluoro-2-(trifluoromethoxy)benzonitrile | 1092460-82-6 | C₈H₃F₄NO | 205.11 g/mol |

| 5-Fluoro-2-methylbenzonitrile | 77532-79-7 | C₈H₆FN | 135.14 g/mol |

| 2-Fluoro-5-(trifluoromethyl)benzonitrile | 4088-84-0 | C₈H₃F₄N | 189.11 g/mol |

The differences in these structures, particularly the presence of different fluorine-containing groups, can significantly affect their properties and potential applications. The trifluoromethoxy group (-OCF₃) in 5-Fluoro-2-(trifluoromethoxy)benzonitrile likely confers different lipophilicity, metabolic stability, and electronic properties compared to the methyl group in 5-Fluoro-2-methylbenzonitrile or the trifluoromethyl group (-CF₃) in 2-Fluoro-5-(trifluoromethyl)benzonitrile .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume